Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate
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Overview
Description
Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butyl, phenoxy, and sulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 4-hydroxybenzaldehyde with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Introduction of the sulfonamido group: The phenoxy intermediate is then reacted with 2,4-dichlorophenylsulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamido group.
Formation of the imino intermediate: The resulting compound is then reacted with acetamidoacetaldehyde to form the imino intermediate.
Final coupling reaction: The imino intermediate is coupled with the phenoxy intermediate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamido and imino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- **Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both sulfonamido and imino groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H29Cl2N3O6S |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
tert-butyl 2-[4-[(E)-[[2-(2,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C28H29Cl2N3O6S/c1-19-5-12-23(13-6-19)40(36,37)33(25-14-9-21(29)15-24(25)30)17-26(34)32-31-16-20-7-10-22(11-8-20)38-18-27(35)39-28(2,3)4/h5-16H,17-18H2,1-4H3,(H,32,34)/b31-16+ |
InChI Key |
NRASHLRQNVXTEM-WCMJOSRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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